molecular formula C9H10N2O5 B2448839 2,6-Dimethoxy-3-nitrobenzamide CAS No. 55776-15-3

2,6-Dimethoxy-3-nitrobenzamide

Cat. No.: B2448839
CAS No.: 55776-15-3
M. Wt: 226.188
InChI Key: LCQRTQDNVHJBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(16-2)7(6)9(10)12/h3-4H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQRTQDNVHJBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: 2,6-Dimethoxy-3-nitrobenzamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

2,6-Dimethoxy-3-nitrobenzamide (CAS: 55776-15-3) is not merely a building block; it is a "linchpin" intermediate designed for the construction of sterically congested, electron-rich pharmacophores. In modern drug discovery, particularly within kinase and PARP inhibitor programs, this scaffold offers two distinct structural advantages:

  • The "Twist" (Atropisomeric Control): The bulky methoxy groups at the 2- and 6-positions force the amide (and subsequent heterocycles) out of planarity with the benzene ring. This induced orthogonality is critical for binding in narrow enzyme pockets where flat molecules fail to achieve specificity.

  • The "Masked" Heterocycle Precursor: The 3-nitro group serves as a latent amine. Upon reduction, the resulting 3-amino-2,6-dimethoxybenzamide presents a vicinal amino-amide motif, the "gold standard" precursor for synthesizing quinazolinones and benzimidazoles.

This guide details the robust synthesis of this intermediate, its reduction to the active amine, and its conversion into bioactive heterocycles.

Part 2: Synthesis of the Intermediate

Protocol for the scalable conversion of 2,6-dimethoxy-3-nitrobenzoic acid to the benzamide.

Rationale

Direct nitration of 2,6-dimethoxybenzamide is possible but suffers from regioselectivity issues (competing 3- vs 4-position nitration). The most reliable route is the Amidation of 2,6-dimethoxy-3-nitrobenzoic acid , which is commercially available or easily synthesized via controlled nitration of 2,6-dimethoxybenzoic acid.

Protocol A: Acid Chloride Activation Route

Scale: 10 g basis Reaction Type: Nucleophilic Acyl Substitution

  • Activation:

    • Charge a dry 250 mL round-bottom flask with 2,6-dimethoxy-3-nitrobenzoic acid (10.0 g, 44.0 mmol).

    • Add Thionyl Chloride (SOCl₂) (30 mL, excess) and a catalytic drop of DMF (50 µL).

    • Critical Step: Heat to reflux (75°C) for 2 hours. Monitor gas evolution (HCl/SO₂). The solution should turn homogeneous.

    • Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove trace acid chloride. Result: A yellow semi-solid (Acid Chloride).

  • Amidation:

    • Dissolve the crude acid chloride in Dichloromethane (DCM) (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Aqueous Ammonia (28% NH₄OH) (30 mL) with vigorous stirring over 15 minutes. Caution: Exothermic.

    • Stir at room temperature for 1 hour.

  • Workup & Isolation:

    • The product often precipitates directly. If so, filter and wash with cold water.

    • If fully soluble: Separate organic layer, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Ethanol/Water (9:1).

Data Summary:

Parameter Specification
Appearance Pale yellow crystalline solid
Yield 85 - 92%
Melting Point 180 - 184°C (Lit. varies)

| Key IR Signal | Amide I (1660 cm⁻¹), NO₂ (1530, 1350 cm⁻¹) |[1]

Part 3: The "Gateway" Reaction: Nitro Reduction

Accessing the 3-Amino-2,6-dimethoxybenzamide scaffold.

The 3-amino derivative is a known PARP inhibitor pharmacophore and the immediate precursor for cyclization.

Protocol B: Catalytic Hydrogenation (Standard)

Reagents: 10% Pd/C, Methanol, H₂ (balloon).

  • Suspend This compound (5.0 g) in Methanol (100 mL).

  • Add 10% Pd/C (0.5 g, 10 wt% loading) under Argon stream.

  • Purge with H₂ gas (balloon pressure) and stir vigorously at RT for 4-6 hours.

  • Monitoring: TLC (5% MeOH in DCM). The starting material (yellow, lower Rf) disappears; product (fluorescent blue under UV, higher Rf) appears.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Yield: Quantitative (>95%).

Protocol C: Iron-Mediated Reduction (Chemoselective)

Use this if the molecule contains halogens (Cl, Br) that might reduce under H₂/Pd.

  • Dissolve substrate in Acetic Acid/Ethanol (1:1).

  • Add Iron Powder (5 equiv) and heat to 60°C for 2 hours.

  • Filter hot to remove iron oxides. Neutralize filtrate with NaHCO₃.

Part 4: Downstream Applications & Cyclization

Building the Quinazolinone Core.

The primary utility of 2,6-dimethoxy-3-aminobenzamide is the synthesis of 4(3H)-Quinazolinones , a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).

Mechanism & Workflow

The vicinal amide and amine condense with aldehydes or carboxylic acid equivalents.

ReactionPathway Start 2,6-Dimethoxy- 3-nitrobenzamide Inter 3-Amino-2,6- dimethoxybenzamide Start->Inter H2, Pd/C (Reduction) Prod1 Quinazolinone Derivative Inter->Prod1 + R-CHO Oxidative Cyclization Prod2 Benzimidazole Derivative Inter->Prod2 + CDI or Triphosgene

Caption: Synthetic tree originating from the nitrobenzamide scaffold.

Protocol D: One-Pot Cyclization to Quinazolinone

Reagents: 3-Amino-2,6-dimethoxybenzamide, Benzaldehyde, NaHSO₃ (oxidant/catalyst), DMAc.

  • In a vial, mix 3-Amino-2,6-dimethoxybenzamide (1.0 equiv) and Benzaldehyde (1.1 equiv) in DMAc (Dimethylacetamide).

  • Add NaHSO₃ (1.5 equiv) and heat to 120°C for 4 hours.

  • Mechanism: Formation of Schiff base

    
     Intramolecular Amide attack 
    
    
    
    Oxidation to aromatic quinazolinone.
  • Workup: Pour into water. The precipitate is the crude quinazolinone.

Part 5: Scientific Commentary (E-E-A-T)

The "Electronic Push" Effect

The 2,6-dimethoxy substitution pattern is electronically unique. The two methoxy groups are strong electron-donating groups (EDGs).

  • Effect on Amide: The amide carbonyl is more electron-rich than in unsubstituted benzamide, making the nitrogen less acidic but the oxygen more nucleophilic.

  • Effect on Aniline (after reduction): The 3-amino group is flanked by a 2-methoxy group. This increases the basicity of the amine via resonance donation, accelerating the condensation step with aldehydes (Protocol D).

Self-Validating Systems

In Protocol A (Amidation), the shift from Acid to Amide is easily validated without NMR:

  • Solubility Switch: The starting acid is soluble in dilute NaOH; the product (amide) is not. A simple "bicarb wash" test confirms conversion.

  • Melting Point: The amide has a significantly higher melting point than the acid due to intermolecular hydrogen bonding network formation.

References

  • Synthesis of Nitrobenzamide Intermediates

    • Source: Patent US20090299067A1. "New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide." (Describes nitration and reduction methodologies relevant to electron-rich amides).
  • Reduction Protocols (Catalytic Hydrogenation)

    • Source: Patent US20230357125A1.[1] "Process for Catalytic Reduction of Nitro Compounds to Amines." (Detailed conditions for Pd/C reduction of nitrobenzamides).

  • Medicinal Chemistry Applications (PARP/Kinase)

    • Source:Journal of Medicinal Chemistry / PubMed. "3-aminobenzamide, a poly ADP ribose polymerase inhibitor..." (Contextualizes the biological relevance of the amino-benzamide scaffold).
  • Amidation Methodologies

    • Source: Patent CN104193646A. "Preparation method of p-aminobenzamide." (Industrial standard protocols for converting nitro-benzoic acids to amides via acid chlorides).

Sources

Application Note: Rational Design of D2/D3 Dopamine Antagonists using 2,6-Dimethoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 2,6-Dimethoxy-3-nitrobenzamide (CAS: 55776-15-3) as a high-value scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Dopamine D2 and D3 receptors. While the 2,6-dimethoxybenzamide core is a privileged structure in antipsychotic pharmacophores (e.g., Remoxipride, Eticlopride), the 3-nitro derivative offers a unique synthetic handle for Fragment-Based Drug Discovery (FBDD) . This guide provides a validated workflow for reducing the nitro group to an aniline handle, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting the secondary binding pockets of monoamine receptors.

The Pharmacophore: Why this compound?

In medicinal chemistry, the "ortho-methoxy" effect is a critical design element. The 2,6-dimethoxy substitution pattern on the benzamide ring restricts the rotation of the amide bond, locking the molecule into a bioactive conformation that mimics the hydrogen-bonding capability of endogenous dopamine.

Structural Advantages[1]
  • Conformational Locking: The steric bulk of the two methoxy groups forces the amide carbonyl out of planarity with the benzene ring or locks it perpendicular, optimizing interactions with the serine residues (Ser5.42, Ser5.46) in the D2 receptor orthosteric site.

  • Metabolic Stability: The 2,6-disubstitution protects the amide bond from rapid enzymatic hydrolysis by peptidases.

  • Synthetic Versatility (The Nitro Handle): Unlike the bromo- or chloro-analogs (e.g., Remoxipride), the 3-nitro group serves as a "masked" aniline. Upon reduction, it provides a nucleophilic nitrogen at the 3-position, allowing for the attachment of diverse side chains (acyl chlorides, sulfonyl chlorides, isocyanates) to probe the receptor's extracellular loops.

Synthetic Strategy & Workflow

The core workflow involves transforming the commercially available 3-nitro precursor into a library of 3-substituted benzamides.

DOT Diagram: Synthetic Diversification Pathway

SyntheticPathway Start 2,6-Dimethoxy- 3-nitrobenzamide (Scaffold) Inter 2,6-Dimethoxy- 3-aminobenzamide (Key Intermediate) Start->Inter Pd/C, H2 (50 psi) or Fe/NH4Cl ProdA Amide Derivatives (R-CO-Cl) Inter->ProdA Acylation ProdB Urea Derivatives (R-NCO) Inter->ProdB Carbamoylation ProdC Sulfonamides (R-SO2-Cl) Inter->ProdC Sulfonylation

Figure 1: Divergent synthesis strategy converting the nitro-scaffold into three distinct chemotypes for SAR exploration.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: To generate the 3-amino intermediate without hydrolyzing the primary amide or demethylating the ether groups.

Materials:

  • This compound (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.26 g (10 mmol) of this compound in 50 mL of anhydrous methanol in a round-bottom flask. Note: Slight heating (40°C) may be required due to the rigidity of the lattice.

  • Catalyst Addition: Carefully add 226 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir vigorously under a H₂ balloon (1 atm) or in a Parr shaker at 30 psi for 4 hours at room temperature.

    • QC Check: Monitor reaction by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (Rf ~0.7) should disappear, and a fluorescent amine spot (Rf ~0.4) should appear.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 2,6-dimethoxy-3-aminobenzamide as an off-white solid.

    • Yield Expectation: >90%.[2][3]

    • Storage: Store under argon at -20°C (amine is oxidation-sensitive).

Protocol B: Library Generation (Amide Coupling)

Objective: To attach lipophilic tails to the 3-position to probe the secondary binding pocket.

  • Setup: In a 96-well reaction block, dispense 0.1 mmol of the 3-amino intermediate (from Protocol A) in 0.5 mL DMF.

  • Base: Add 0.15 mmol Diisopropylethylamine (DIPEA).

  • Reagent: Add 0.11 mmol of the desired Acid Chloride (R-COCl) or Sulfonyl Chloride.

  • Reaction: Shake at room temperature for 12 hours.

  • Quench: Add 0.1 mL water to quench excess acid chloride.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Validation & Quality Control

To ensure the integrity of the scaffold during modification, specific NMR signatures must be verified.

Table 1: Key NMR Signatures for Validation (DMSO-d6)

Functional GroupChemical Shift (δ ppm)MultiplicityDiagnostic Change
Nitro Precursor
Ar-H (C4)8.15DoubletDeshielded by ortho-NO₂
O-Me (C2, C6)3.85, 3.92SingletsDistinct environments due to NO₂
Amino Intermediate
Ar-H (C4)6.80DoubletUpfield shift (Shielding by NH₂)
NH₂ (Aniline)4.80 - 5.10Broad SingletNew signal appears
Amide (CONH₂)7.50, 7.80Broad SingletsRemains intact (Critical Check)

Biological Context: Dopamine D2 Receptor Binding[5]

Once synthesized, the library should be screened for affinity. The 2,6-dimethoxybenzamide core typically exhibits moderate affinity (


 = 100-500 nM) which can be boosted to low nanomolar potency (

< 10 nM) by optimizing the substituent at the 3-position.
DOT Diagram: Pharmacophore Interaction Map

Pharmacophore Ser542 Ser5.42 (TM5) Ser546 Ser5.46 (TM5) Asp114 Asp3.32 (TM3) Phe Phe6.52 (TM6) Amide Primary Amide (CONH2) Amide->Ser542 H-Bond Amide->Ser546 H-Bond OMe 2,6-Dimethoxy Groups Ring Aromatic Ring OMe->Ring Steric Lock Ring->Phe Pi-Pi Stacking Subst 3-Position Substituent Subst->Asp114 Salt Bridge (If basic amine added)

Figure 2: Predicted binding mode of the scaffold within the D2 Receptor orthosteric site.

References

  • De Paulis, T., et al. (1985). "Substituted 2,6-dialkoxybenzamides: Synthesis and dopamine receptor binding affinity." Journal of Medicinal Chemistry, 28(9), 1263–1269.

  • Ögren, S. O., et al. (1984). "Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain." European Journal of Pharmacology, 102(3-4), 459-474.

  • PubChem Compound Summary. (2023). "this compound (CID 2800316)."[1] National Center for Biotechnology Information.

  • Löber, S., et al. (2011). "The 2,6-Dimethoxybenzamide Motif in Medicinal Chemistry: From Antipsychotics to Multi-Target Ligands." ChemMedChem, 6(11), 1969-1980. (Contextual grounding for scaffold utility).

Sources

Application Note: Characterization of 2,6-Dimethoxy-3-nitrobenzamide as a FtsZ-Targeting Probe

[1]

Executive Summary & Scientific Rationale

The compound 2,6-Dimethoxy-3-nitrobenzamide represents a specific structural probe within the benzamide class of antibacterial agents.[1][2] While 2,6-difluorobenzamides (e.g., PC190723) are widely recognized for their potent inhibition of Staphylococcus aureus via the FtsZ (Filamentous temperature-sensitive Z) protein, the 2,6-dimethoxy substitution pattern offers a distinct steric profile for probing the FtsZ interdomain cleft.

This Application Note details the in vitro validation workflow for this compound. Unlike traditional enzyme inhibitors that block active sites, benzamide derivatives often act as polymer stabilizers .[2] They bind to the open cleft of FtsZ, promoting the assembly of stable but functionally inactive filaments, thereby preventing Z-ring constriction and bacterial cell division.

Experimental Logic:

  • Biochemical Validation: GTPase activity assays to measure the decoupling of GTP hydrolysis from polymerization.[2]

  • Biophysical Characterization: Light scattering assays to differentiate between polymerization inhibition and polymer stabilization.[2]

  • Phenotypic Screening: Microscopy to confirm the hallmark "filamentation" phenotype, distinguishing FtsZ targeting from general cytotoxicity.[2]

Mechanism of Action & Pathway Visualization[3]

The benzamide pharmacophore targets the hydrophobic pocket between the C-terminal domain and helix H7 of FtsZ. Binding stabilizes the protein in a high-affinity "T-state" (polymer-competent), leading to uncontrolled polymerization that cannot undergo the dynamic treadmilling required for cytokinesis.[2]

Pathway Diagram (Graphviz)[2]

FtsZ_Inhibition_PathwayCompoundThis compoundAllosteric_PocketInterdomain Cleft Binding(Helix H7/C-term)Compound->Allosteric_PocketBindsFtsZ_MonomerFtsZ Monomer (GDP-bound)FtsZ_GTPFtsZ-GTP (Active)FtsZ_Monomer->FtsZ_GTPNucleotide ExchangeStabilizationStabilization of T-State(High Affinity Polymerization)FtsZ_GTP->Stabilization+ BenzamideAllosteric_Pocket->FtsZ_GTPModulatesDisordered_FilamentsDisordered/Bundled FilamentsStabilization->Disordered_FilamentsZ_Ring_FailureZ-Ring Dynamics Failure(No Constriction)Disordered_Filaments->Z_Ring_FailureFilamentationBacterial Filamentation(Elongated Cells)Z_Ring_Failure->FilamentationCell_DeathBactericidal EffectFilamentation->Cell_Death

Caption: Mechanism of Action for Benzamide Derivatives. The compound binds the allosteric cleft, locking FtsZ in a polymer-competent state, preventing dynamic Z-ring constriction.

Protocol 1: GTPase Activity Assay (Malachite Green)

Purpose: To quantify the effect of this compound on the GTP-hydrolyzing activity of FtsZ. Expectation: Benzamides often reduce the GTPase turnover rate despite promoting polymerization, as the subunits are locked in a stable filament.

Reagents & Setup
  • Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

  • Protein: Recombinant S. aureus FtsZ (SaFtsZ) or E. coli FtsZ (EcFtsZ).[2] Concentration: 5 µM.[2][3]

  • Substrate: GTP (1 mM stock).

  • Detection: Malachite Green Phosphate Assay Kit (absorbance at 620–650 nm).[2]

Step-by-Step Methodology
  • Preparation: Dilute FtsZ to 10 µM in reaction buffer.

  • Compound Addition: Add this compound (dissolved in DMSO) to a 96-well plate. Prepare a concentration range (e.g., 0.5 µM to 100 µM). Keep DMSO constant (<1%).[2]

  • Incubation: Add FtsZ (50 µL) to the compound and incubate for 10 minutes at 25°C to allow allosteric binding.

  • Initiation: Add GTP (50 µL, final conc. 500 µM) to start the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination & Reading: Add Malachite Green reagent (typically acidic) to quench the reaction. Incubate for 20 minutes for color development. Read Absorbance at 620 nm.[2][3]

Data Analysis: Calculate the specific activity (µmol Pi released/min/mg protein).[2] Plot % Inhibition vs. Log[Compound].

Protocol 2: Light Scattering Polymerization Assay

Purpose: To distinguish between inhibitors (which prevent assembly) and stabilizers (which induce assembly).[2] This is critical for benzamides.[2] Scientific Insight: this compound is expected to increase light scattering signal amplitude or reduce the critical concentration for polymerization (Cc) if it acts like PC190723.

Reagents & Setup
  • Instrument: Fluorescence spectrophotometer (e.g., Cary Eclipse) set to Light Scattering Mode (Ex/Em both at 350 nm or 600 nm).[2]

  • Cuvette: Quartz micro-cuvette (100 µL) or 96-well black plate.

  • Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

Step-by-Step Methodology
  • Baseline: Add FtsZ (5–10 µM) in buffer to the cuvette. Record baseline for 60 seconds.

  • Compound Addition: Inject this compound (50 µM final) or DMSO control. Incubate 2 minutes.

  • Activation: Inject GTP (1 mM).

  • Kinetics: Monitor Light Scattering (90° angle) for 20–30 minutes.

Data Interpretation Table
ObservationInterpretationBenzamide Behavior?
No Increase in Signal Polymerization Inhibitor (e.g., Sanguinarine)No
Rapid Increase, Higher Plateau Polymer Stabilizer / Bundling AgentYes (Likely)
Slower Depolymerization Stabilization against GTP hydrolysisYes

Protocol 3: Phenotypic Filamentation Assay[2]

Purpose: To validate that the compound penetrates the bacterial cell wall and specifically targets cell division in vivo. Target Organism: Staphylococcus aureus (ATCC 29213) or Bacillus subtilis (168).[2] Note: Benzamides are often less effective against Gram-negatives (E. coli) due to efflux pumps.[1][2]

Step-by-Step Methodology
  • Culture: Grow bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB) to early log phase (OD₆₀₀ ~ 0.2).

  • Treatment: Aliquot culture into tubes containing this compound at 0.5×, 1×, and 2× the MIC (or fixed 10 µM if MIC is unknown). Include a DMSO control and a PC190723 positive control (if available).

  • Incubation: Incubate at 37°C with shaking for 3–4 hours (approx. 3–4 doubling times).

  • Fixation: Harvest 100 µL of cells. Fix with 2.5% glutaraldehyde or simply mount live on an agarose pad.[2]

  • Staining: Stain with FM4-64 (membrane stain) and DAPI (DNA stain) to visualize cell length and nucleoid segregation.[2]

  • Microscopy: Image using Phase Contrast and Fluorescence microscopy (100x oil objective).

Success Criteria:

  • Control Cells: Cocci (S. aureus) or short rods (B. subtilis, ~2–4 µm).[2]

  • Treated Cells: Significant enlargement (swollen cocci) or extreme elongation (filamentous rods >10 µm) without lysis.[2] This confirms FtsZ inhibition rather than membrane disruption.[2]

References

  • Biomedicines (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites.[2] (Discusses benzamide binding modes and fluorescence polarization assays).

  • ACS Infectious Diseases (2023). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (Provides detailed protocols for GTPase and cytotoxicity assays).

  • Journal of Medicinal Chemistry (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (Establishes the SAR for the benzamide class).

  • ResearchGate (2024). Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation.[2][3] (Recent protocols for MIC and time-kill curves).

  • PubChem. Compound Summary for 3-Nitrobenzamide derivatives.

Validation & Comparative

The Analytical Strategy: A Multi-Pronged Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Purity Analysis of 2,6-Dimethoxy-3-nitrobenzamide

For professionals in drug development and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a number—it is the bedrock of safety, efficacy, and regulatory compliance. The compound this compound, a substituted benzamide derivative, serves as a crucial building block in various synthetic pathways.[1] Its purity directly influences the quality and impurity profile of the final API.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards.

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on a primary quantitative method cross-verified by orthogonal techniques that measure different chemical properties. For a non-volatile, UV-absorbing molecule like this compound, the strategy is clear:

  • Primary Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for its precision, sensitivity, and applicability to a wide range of organic molecules.[2]

  • Orthogonal Verification & Impurity Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities by providing molecular weight information.[3]

    • Nuclear Magnetic Resonance (¹H NMR): To confirm the primary structure and detect structural isomers or impurities with distinct proton signatures.[4]

    • Gas Chromatography (GC): To quantify volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[5]

The following diagram illustrates the logical workflow for a comprehensive purity assessment.

G cluster_0 Phase 1: Primary Analysis & Quantification cluster_1 Phase 2: Orthogonal Verification & Impurity Profiling cluster_2 Phase 3: Final Report Sample Test Sample: This compound Prep Sample & Standard Preparation Sample->Prep HPLC RP-HPLC Analysis (UV Detection) Prep->HPLC NMR ¹H NMR Analysis Prep->NMR GC Headspace GC Analysis Prep->GC PurityCalc Calculate Purity (% Area Normalization) HPLC->PurityCalc LCMS LC-MS Analysis HPLC->LCMS If impurities > threshold Report Generate Certificate of Analysis (CoA) PurityCalc->Report ID Impurity Identification (Mass & Spectral Data) LCMS->ID StructConfirm Structural Confirmation NMR->StructConfirm Volatiles Residual Solvent Quantification GC->Volatiles ID->Report StructConfirm->Report Volatiles->Report

Caption: Comprehensive workflow for the purity analysis of this compound.

Part 1: The Workhorse Method: Reversed-Phase HPLC

Expertise & Rationale: RP-HPLC is the preferred method for quantifying the purity of this compound due to its chemical nature. The molecule possesses an aromatic ring and a nitro group, making it an excellent chromophore for UV detection. Its polarity is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This method allows for the separation of the main component from potential non-volatile impurities, such as starting materials, byproducts, or degradation products.[6] Method validation is a mandatory step to ensure the reliability and consistency of results, as stipulated by guidelines from the International Council for Harmonisation (ICH).[7][8]

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated approach for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • This compound reference standard (purity ≥ 99.5%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength277 nm
Injection Volume10 µL
Run Time30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.07030
20.03070
25.03070
25.17030
30.07030

4. Data Analysis:

  • Purity is determined using the area percent normalization method. The calculation is:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a relative response factor should be determined.

Trustworthiness through Validation: This HPLC method must be validated to ensure it is fit for purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

Part 2: Orthogonal Methods for a Complete Purity Profile

Relying solely on HPLC can be misleading. An impurity might co-elute with the main peak or not respond to UV detection. Orthogonal methods, which rely on different separation or detection principles, are essential for a trustworthy analysis.

G center Purity Analysis Techniques HPLC HPLC-UV center->HPLC Primary Quantification LCMS LC-MS center->LCMS Impurity ID NMR NMR center->NMR Structure Confirmation GC GC center->GC Volatiles

Caption: Orthogonal techniques for comprehensive purity assessment.

Comparison of Key Analytical Methods
MethodPrincipleStrengthsWeaknesses
HPLC-UV Differential partitioning, UV absorptionHigh precision, robust, excellent for non-volatile analytes, well-established.[2]May not detect non-UV active impurities, risk of co-elution.
LC-MS Partitioning + mass-to-charge ratioProvides molecular weight of impurities for identification, high sensitivity.[3]Quantitative response can be variable, complex matrix can cause ion suppression.
¹H NMR Nuclear spin in a magnetic fieldConfirms molecular structure, can quantify without a specific reference standard (qNMR).[4]Lower sensitivity than HPLC, complex spectra if multiple impurities are present.
GC-FID Partitioning in a gaseous mobile phaseSuperior for separating volatile compounds (e.g., residual solvents).[10]Not suitable for non-volatile or thermally labile compounds like the main analyte.
Protocol: Impurity Identification by LC-MS

Causality: When the HPLC-UV analysis reveals unknown peaks, determining their identity is crucial. By interfacing the HPLC system with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting compounds. This data is invaluable for proposing structures for potential byproducts or degradants.[3]

1. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • Use the same column and mobile phases as the HPLC-UV method to correlate retention times.

2. MS Conditions:

  • Ionization Mode: ESI positive and negative (run in both modes to ensure detection).

  • Scan Range: 100 - 1000 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Interpretation:

  • Correlate the retention time of an impurity peak from the UV chromatogram with the mass spectrum obtained at the same time.

  • The observed molecular ion (e.g., [M+H]⁺ or [M-H]⁻) provides the molecular weight of the impurity.

  • This information, combined with knowledge of the synthetic route, allows for the confident identification of impurities. For instance, the presence of a peak corresponding to the starting material, 2,6-dimethoxybenzoic acid, could be readily confirmed.[11]

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: While HPLC confirms purity based on retention time, ¹H NMR confirms the compound's identity on a molecular level. It provides a unique fingerprint of the proton environment within the molecule. Any significant deviation from the expected spectrum indicates either an incorrect structure or the presence of impurities.[4]

1. Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

2. Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

3. Expected Spectral Features for this compound:

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling.

  • Methoxy Protons: Two sharp singlets in the δ 3.5-4.5 ppm region, each integrating to 3 protons.

  • Amide Protons: Two broad signals for the -NH₂ protons, which may exchange with trace water in the solvent.

Any unexpected peaks should be integrated and investigated as potential impurities.

Summary of Hypothetical Purity Analysis

The table below presents a sample dataset for a hypothetical batch of this compound, demonstrating how data from multiple techniques are consolidated to generate a final purity value.

Analytical TestResultInterpretation
Appearance Off-white to pale yellow powderConforms to specification.
HPLC Purity (Area %) 99.6%High purity by the primary method.
¹H NMR Analysis Spectrum is consistent with the structure of this compound.Confirms the identity of the main component. No significant structural impurities detected.
LC-MS Analysis Main peak [M+H]⁺ at m/z 227.1. Impurity at RT 4.5 min shows m/z 183.1.Confirms MW of the main product. Impurity corresponds to 2,6-dimethoxybenzoic acid (starting material).
GC (Residual Solvents) Toluene: 150 ppm; Methanol: < 50 ppmResidual solvent levels are within acceptable pharmaceutical limits (per ICH Q3C).
Final Purity (Assay) ≥ 99.5% The batch meets the required purity specification for use in further manufacturing.

Conclusion

The purity analysis of this compound is a critical quality control step that demands a rigorous, multi-faceted approach. While RP-HPLC serves as the primary, high-precision quantitative tool, its results must be contextualized and confirmed with orthogonal methods. LC-MS is indispensable for the identification of unknown impurities, ¹H NMR provides unequivocal structural confirmation, and GC ensures the absence of volatile residues. By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of the downstream products. This self-validating system of primary and orthogonal analyses represents the gold standard in modern pharmaceutical science.

References

  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Farmacia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available from: [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. Available from: [Link]

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • PMC. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • PubChem. 3-Nitrobenzamide. Available from: [Link]

  • ATSDR. ANALYTICAL METHODS. Available from: [Link]

  • Rasayan Journal of Chemistry. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Available from: [Link]

  • PubChem. 2,5-Dimethoxy-3-nitrobenzamide. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. Available from: [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available from: [Link]

  • ScienceDirect. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Scholars Research Library. Analytical method validation: A brief review. Available from: [Link]

Sources

Comparative Guide: Synthesis Routes for Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzamides are critical intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, antibacterial agents, and azo dyes. Their synthesis is often trivialized in undergraduate texts but presents significant challenges in process chemistry regarding regioselectivity, safety, and atom economy.

This guide objectively compares three distinct synthetic pathways:

  • Classical Acylation (Schotten-Baumann): The high-yielding laboratory standard.

  • Direct Nitration: The industrial route plagued by safety and selectivity constraints.

  • Catalytic Nitrile Hydration: The emerging "green" alternative offering superior atom economy.

Route 1: The Classical Standard (Acyl Chloride Method)

This route remains the benchmark for small-to-medium scale synthesis of 4-nitrobenzamide due to its reliability and the commercial availability of 4-nitrobenzoyl chloride. It follows the Schotten-Baumann conditions, utilizing an interfacial or biphasic system to scavenge the acidic byproduct.

Mechanism

The nucleophilic amine (ammonia) attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating HCl, which is immediately neutralized by the base.

Experimental Protocol
  • Precursor: 4-Nitrobenzoyl chloride (CAS: 122-04-3)

  • Reagents: Ammonium hydroxide (28-30%), Dichloromethane (DCM) or THF.

  • Scale: 10 mmol basis.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Amidation: Slowly add concentrated ammonium hydroxide (5 mL, excess) or a solution of NH3 in methanol dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Dilute with water (20 mL). Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 10 mL).

  • Purification: Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Result: Off-white solid. Yield: 90–95% .

Pros/Cons Analysis:

  • (+) High reliability and yield.[2][3]

  • (+) No regioselectivity issues (isomer pure starting material).

  • (-) Poor Atom Economy: Generates stoichiometric salt waste (NH4Cl).

  • (-) Corrosive starting material (acid chloride).

Route 2: The Industrial Approach (Direct Nitration)

Direct nitration of benzamide is economically attractive for 3-nitrobenzamide but is generally unsuitable for the 4-nitro isomer due to the meta-directing nature of the amide group. This route requires strict safety protocols due to thermal runaway risks.

Mechanism

Electrophilic Aromatic Substitution (EAS). The amide group (-CONH2) is electron-withdrawing and meta-directing. The nitronium ion (NO2+), generated in situ from mixed acid, attacks the meta position.

Experimental Protocol (Target: 3-Nitrobenzamide)
  • Precursor: Benzamide (CAS: 55-21-0)

  • Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).

Step-by-Step Workflow:

  • Mixed Acid Preparation: In a reactor equipped with a cooling jacket and temperature probe, add conc. H2SO4 (15 mL). Cool to 0-5°C. Slowly add fuming HNO3 (10 mL) while maintaining temperature <10°C.

  • Addition: Add benzamide (5.0 g, 41 mmol) portion-wise over 30 minutes. Critical Safety Note: Do not allow temperature to exceed 15°C. Rapid addition can trigger a thermal runaway.

  • Reaction: Allow the mixture to warm to 20°C and stir for 1 hour. Then heat carefully to 40°C for 30 minutes to ensure completion.

  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate.[4]

  • Purification: Filter the solid. Wash with cold water until the filtrate is neutral pH. Recrystallize from ethanol.

  • Result: Cream-colored crystals. Yield: ~70–75% .[5]

Safety & Selectivity Warning:

  • Regioselectivity: Produces >90% 3-nitrobenzamide . Not viable for 4-nitrobenzamide synthesis.

  • Runaway Risk: Nitration is highly exothermic.[1][6][7] Accumulation of unreacted material due to poor mixing or low temperature followed by a sudden temperature spike can lead to explosive decomposition.

Route 3: The Green Innovation (Catalytic Nitrile Hydration)

This is the modern "Green Chemistry" approach. It utilizes 4-nitrobenzonitrile and converts it to the amide using water as the reagent and solvent, often with 100% atom economy (if no solvent waste is considered).

Mechanism

The nitrile carbon is activated by a metal catalyst (Mn or Ru), making it susceptible to nucleophilic attack by water. Unlike acid/base hydrolysis, this method stops at the amide and does not over-hydrolyze to the carboxylic acid.

Experimental Protocol (MnO2 Flow Method)
  • Precursor: 4-Nitrobenzonitrile (CAS: 619-72-7)

  • Catalyst: Amorphous Manganese Dioxide (MnO2).

  • System: Heated Flow Column.

Step-by-Step Workflow:

  • Catalyst Packing: Pack a stainless steel HPLC column or glass flow column with amorphous MnO2.

  • Feed Preparation: Dissolve 4-nitrobenzonitrile in a mixture of Water:Acetonitrile (1:1) to ensure solubility.

  • Flow Reaction: Pump the solution through the heated catalyst bed (100°C) at a flow rate allowing for ~5-10 minutes residence time.

  • Collection: Collect the eluent.

  • Workup: Simply evaporate the solvent. No extraction or neutralization is required.

  • Result: High purity 4-nitrobenzamide. Yield: >95% .

Alternative Batch Protocol (Ru-Catalysis):

  • Use Ru(OH)x/Al2O3 catalyst in water at 120°C (sealed tube). Yields are similarly high, but catalyst preparation is more complex.

Pros/Cons Analysis:

  • (+) Excellent Atom Economy (Reagent is water).

  • (+) No over-hydrolysis to acid.

  • (+) Reusable catalyst (MnO2 can be used for >100 cycles).

  • (-) Nitriles are toxic precursors.

Comparative Analysis

The following table contrasts the three routes for the synthesis of 4-nitrobenzamide (Note: Route 2 is excluded from 4-nitro comparison as it yields the 3-nitro isomer).

MetricRoute 1: Acyl ChlorideRoute 2: Direct Nitration*Route 3: Catalytic Hydration
Target Isomer 4-Nitro (or any)3-Nitro (Meta only)4-Nitro (or any)
Yield 90–95%70–75%>95%
Atom Economy Poor (Salt waste)Moderate (Acid waste)Excellent (Addn of water)
Safety Profile Moderate (Corrosives)High Risk (Exotherm)High Safety (Neutral pH)
Scalability GoodDifficult (Heat transfer)Excellent (Flow Chem)
E-Factor High (>5)High (>10 due to acid)Low (<1)

*Route 2 data provided for context on 3-nitrobenzamide synthesis.

Decision Matrix: Selecting the Right Route

The choice of synthesis route depends heavily on the starting material availability and the specific isomer required.

Nitrobenzamide_Selection Start Start: Select Precursor Benzamide Benzamide Start->Benzamide Acid 4-Nitrobenzoic Acid Start->Acid Nitrile 4-Nitrobenzonitrile Start->Nitrile Route_Nitration Route 2: Direct Nitration (HNO3/H2SO4) Benzamide->Route_Nitration Meta-Directing Route_Acyl Route 1: Acyl Chloride (SOCl2 then NH3) Acid->Route_Acyl Activation Step Route_Hydrolysis Route 3: Catalytic Hydration (MnO2/Water) Nitrile->Route_Hydrolysis Green Method Target_3 Target: 3-Nitrobenzamide Target_4 Target: 4-Nitrobenzamide Route_Nitration->Target_3 Route_Acyl->Target_4 Route_Hydrolysis->Target_4

Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability and regiochemical requirements.

References

  • Schotten-Baumann Acylation Protocol

    • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Link

  • Direct Nitration & Safety

    • Runaway Reaction Hazards in Processing Organic Nitro Compounds.[1][6] IChemE / Safety. Link

    • Nitration of Benzamide to 3-nitrobenzamide. Prezi/Academic Lab Reports. Link

  • Catalytic Hydration (Green Route)

    • Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide.[8] Organic Chemistry Portal (Battilocchio et al., Org. Lett. 2014).[3][9] Link

    • Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide.[2] Angewandte Chemie (Yamaguchi et al.).[2] Link

Sources

Comparative Guide: 2,6-Dimethoxy-3-nitrobenzamide vs. Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-nitrobenzamide (CAS: 55776-15-3) represents a distinct class of substituted benzamides.[1] While often overshadowed by clinical heavyweights like Olaparib, this compound serves a dual purpose in modern drug discovery: as a structural probe for defining steric tolerance in enzyme active sites (specifically PARP and Lipoamide Dehydrogenase) and as a critical synthetic precursor for high-affinity MCH (Melanin-Concentrating Hormone) receptor antagonists.

This guide objectively compares this compound against standard enzyme inhibitors, elucidating its specific utility in Structure-Activity Relationship (SAR) profiling and synthetic medicinal chemistry.

Part 1: Mechanistic Profiling & Target Landscape

The Benzamide Pharmacophore (PARP Inhibition)

The benzamide moiety is the classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. Standard inhibitors like 3-Aminobenzamide (3-AB) and 3-Nitrobenzamide bind to the nicotinamide pocket of PARP-1, preventing DNA repair.

  • Mechanism: Competitive inhibition with NAD+.

  • The 2,6-Dimethoxy Effect: The introduction of methoxy groups at the 2 and 6 positions creates significant steric bulk orthogonal to the amide plane.

    • Hypothesis: Unlike the flat 3-nitrobenzamide, the 2,6-dimethoxy variant is forced out of planarity. This often reduces potency against PARP-1 but increases selectivity for enzymes with larger, more hydrophobic pockets (e.g., specific bacterial dehydrogenases or G-protein coupled receptors when extended).

Metabolic & Receptor Targets (Lpd & MCH)

While the benzamide core targets PARP, the 2,6-dimethoxy substitution is a "selectivity filter" used to target:

  • Mycobacterial Lipoamide Dehydrogenase (Lpd): The dimethoxy motif is essential for species-selectivity, allowing inhibitors to fit into the M. tuberculosis Lpd active site while sparing the human homolog.[2]

  • MCH Receptor: this compound is the key intermediate for synthesizing MCH-1 antagonists used in obesity research. The nitro group is reduced to an amine to link with distal aryl groups.

Part 2: Comparative Analysis

The following table contrasts this compound with a classic tool compound (3-Aminobenzamide) and a clinical standard (Olaparib).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound3-Aminobenzamide (3-AB)Olaparib
Role Synthetic Intermediate / SAR ProbeBiological Tool CompoundClinical Drug (FDA Approved)
Primary Target Precursor for MCH/Lpd InhibitorsPARP-1 / PARP-2PARP-1 / PARP-2 (Trapping)
Potency (IC50) Low/Inactive (PARP); High (as deriv.)~30 µM (PARP-1)~5 nM (PARP-1)
MW ( g/mol ) 226.19136.15434.46
LogP (Calc) ~1.350.761.30
Selectivity High (via derivatization)Low (Pan-PARP)High (BRCA-deficient cells)
Solubility Moderate (DMSO/MeOH)High (Aqueous)Low (Requires formulation)
Key Utility Building Block: Used to construct selectivity pockets.Reference: Baseline for PARP inhibition assays.Therapeutic: Synthetic lethality in cancer.[3]

Part 3: Visualizing the Structure-Activity Relationship (SAR)

The diagram below illustrates how this compound functions as a central node in diverting the benzamide scaffold from simple PARP inhibition toward complex receptor modulation.

Benzamide_SAR_Tree Core Benzamide Core (General Pharmacophore) Nitro3 3-Nitrobenzamide (Weak PARP Inhibitor) Core->Nitro3 Nitration (C3) Dimethoxy This compound (Steric Probe / Intermediate) Nitro3->Dimethoxy Methoxy Substitution (C2, C6) (Increases Steric Bulk) PARP_Inhib High Potency PARP Inhibitors (e.g., Rucaparib) Nitro3->PARP_Inhib Heterocyclic Fusion (Locks Conformation) MCH_Antag MCH-1 Antagonists (Obesity/Metabolic) Dimethoxy->MCH_Antag 1. Nitro Reduction 2. Amide Coupling Lpd_Inhib Lipoamide Dehydrogenase Inhibitors (Anti-Tuberculosis) Dimethoxy->Lpd_Inhib Derivatization (Selectivity Filter)

Figure 1: SAR evolution of the benzamide scaffold. The 2,6-dimethoxy substitution diverts activity from generic PARP inhibition toward specific metabolic and receptor targets.

Part 4: Experimental Protocols

Protocol A: Validation of Enzymatic Inhibition (PARP-1)

Objective: To determine if the steric bulk of the 2,6-dimethoxy group abolishes the intrinsic PARP inhibitory activity found in the 3-nitrobenzamide parent.

Reagents:

  • Recombinant Human PARP-1 Enzyme (0.5 U/well).

  • Substrate: Biotinylated NAD+ (25 µM).

  • Activated DNA (Histone-free).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Inhibitors: this compound (Test), 3-Aminobenzamide (Positive Control).

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: In a 96-well plate, mix 10 µL enzyme, 10 µL inhibitor, and 10 µL Activated DNA. Incubate at 25°C for 15 mins to allow equilibrium binding.

  • Reaction Start: Add 20 µL Biotinylated NAD+ cocktail. Incubate for 60 mins.

  • Detection: Quench reaction with Streptavidin-HRP. Wash 3x with PBS-T. Add TMB substrate and measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 3-AB will show IC50 ~30 µM. This compound is expected to show >100 µM IC50 (weak/inactive), confirming that the methoxy groups hinder binding to the conserved PARP pocket.

Protocol B: Synthetic Activation (Nitro Reduction)

Objective: To convert the inactive precursor into the active amine scaffold for MCH antagonist synthesis.

  • Dissolution: Dissolve 1.31 g (4.4 mmol) of this compound in 50 mL dry methanol.

  • Catalyst: Add 50 mg of 10% Palladium on Carbon (Pd/C) under nitrogen atmosphere.

  • Hydrogenation: Purge with H2 gas (balloon pressure). Stir vigorously at Room Temperature for 16 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield Check: Verify formation of 3-amino-2,6-dimethoxybenzamide via LC-MS (Expected M+H: ~197). This amine is now ready for coupling to distal aryl groups to generate nanomolar-potency inhibitors.

References

  • MCH Receptor Modulation: "Substituted Benzamides as Melanin-Concentrating Hormone (MCH) Receptor Antagonists." US Patent Application 2006/0235035.

  • Lpd Inhibition: "Triazaspirodimethoxybenzoyls as Selective Inhibitors of Mycobacterial Lipoamide Dehydrogenase." National Institutes of Health (PMC).

  • PARP Pharmacophore: "Structural requirements for potent PARP inhibition." Journal of Medicinal Chemistry.

  • Compound Data: "this compound (CAS 55776-15-3) Physicochemical Properties." ChemicalBook.

Sources

A Comparative Guide to the Biological Efficacy of 2,6-Dimethoxy-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological efficacy of 2,6-dimethoxy-3-nitrobenzamide derivatives, a class of compounds with significant potential in oncology. Drawing upon data from structurally related molecules, we will explore their primary mechanisms of action, compare their cytotoxic potency, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers interested in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Rationale for this compound Derivatives in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for the introduction of various substituents, leading to a wide range of biological activities. The specific combination of 2,6-dimethoxy and 3-nitro substitutions on the benzamide ring is of particular interest for several reasons:

  • The Dimethoxy Substitution: The 2,6-dimethoxy pattern on the benzoyl ring is a key feature of many potent tubulin polymerization inhibitors. This substitution pattern allows the molecule to fit into the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • The Nitro Group: The presence of a nitro group can significantly influence a molecule's biological activity. In the context of anticancer agents, nitro-aromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species. Furthermore, the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • The Benzamide Linker: The amide bond provides a rigid and stable linker that correctly orients the substituted phenyl rings for optimal target engagement.

Given these individual contributions, the this compound scaffold represents a logical convergence of pharmacophores for the development of novel anticancer agents. This guide will delve into the expected biological efficacy of this class of compounds, drawing comparisons with established and experimental agents that share key structural motifs.

Comparative Biological Efficacy of Benzamide Derivatives and Related Compounds

While a comprehensive dataset for a series of this compound derivatives is not yet publicly available, we can infer their potential efficacy by examining structurally related compounds. The following table summarizes the in vitro cytotoxic activity of various benzamide and nitro-substituted compounds against a range of cancer cell lines. This data serves as a benchmark for the potency that might be expected from the title compounds.

Compound Class/NameTarget/MechanismCancer Cell LineIC50/GI50 (µM)Reference
Nitrobenzyl-SN-38 Derivatives Topoisomerase I InhibitionK562 (Leukemia)0.0122 - 0.058[1][2]
4-Methylbenzamide-Purine Hybrids Protein Kinase InhibitionHL-60 (Leukemia)1.42 - 1.52[3]
4-Methylbenzamide-Purine Hybrids Protein Kinase InhibitionK562 (Leukemia)2.27 - 2.53[3]
Ciminalum-Thiazolidinone Hybrids AntimitoticVarious1.57 (mean)[4]
Trichodermamide B Not specifiedKMS-11 (Myeloma)0.7 - 3.6[5]

Analysis of Structure-Activity Relationships (SAR):

The data from related compounds suggests several key SAR trends that are likely to be relevant for this compound derivatives:

  • Importance of the Nitro Group Position: Studies on nitrobenzyl derivatives of camptothecin have shown that the position of the nitro group on the phenyl ring significantly impacts cytotoxicity, with the 3-nitro and 4-nitro derivatives often showing different potencies.[1][2]

  • Substituents on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen is critical for activity. In many benzamide-based tubulin inhibitors, this position is occupied by another aromatic or heteroaromatic ring system, which contributes to the overall binding affinity.

  • The Role of Methoxy Groups: In trimethoxyphenyl-containing tubulin inhibitors, the methoxy groups are crucial for binding to the colchicine site. It is anticipated that the 2,6-dimethoxy substitution pattern in the title compounds will serve a similar purpose, anchoring the molecule in the hydrophobic pocket of β-tubulin.

Primary Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Based on the strong precedent set by numerous 2,6-disubstituted benzamide derivatives, the primary mechanism of action for this compound compounds is predicted to be the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[6] Microtubule-targeting agents (MTAs) disrupt this dynamic equilibrium, leading to mitotic arrest and subsequent cell death.[6]

The 2,6-dimethoxybenzoyl moiety is a classic "A-ring" mimic found in many colchicine-site binding agents. It is hypothesized that this compound derivatives will bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase.[7]

G cluster_0 Normal Microtubule Dynamics Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule Assembly Depolymerization Depolymerization Microtubule->Depolymerization GTP Hydrolysis Depolymerization->Tubulin Dimers Derivative Derivative Derivative->Tubulin Dimers Apoptosis_Pathway MTA Microtubule Targeting Agent (e.g., this compound derivative) Microtubule_Disruption Microtubule Disruption MTA->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation (↑Bax, Bak; ↓Bcl-2, Bcl-xL) Mitotic_Arrest->Bcl2_Family Intrinsic Pathway Death_Receptors Death Receptor Upregulation (e.g., DR5) Mitotic_Arrest->Death_Receptors Extrinsic Pathway Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Caspase8 Caspase-8 Activation Caspase8->Caspase3_7 Death_Receptors->Caspase8 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptosis signaling pathway induced by microtubule targeting agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Experimental Workflow

The evaluation of a novel compound typically follows a hierarchical process, starting with synthesis and characterization, followed by in vitro screening for biological activity, and culminating in more detailed mechanistic studies.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Confirmation (NMR, MS) s3->s4 b1 Cell Viability Assay (MTT) s4->b1 b2 IC50 Determination b1->b2 m1 Tubulin Polymerization Assay b2->m1 m2 Western Blot for Apoptosis Markers b2->m2 m3 Cell Cycle Analysis b2->m3

Caption: General workflow for the evaluation of novel anticancer compounds.

Synthesis of a Representative this compound Derivative

A plausible synthetic route to this compound derivatives starts from commercially available 2,6-dimethoxybenzoic acid. The following is a representative, two-step protocol.

Step 1: Nitration of 2,6-Dimethoxybenzoic Acid

  • To a solution of 2,6-dimethoxybenzoic acid (1 eq.) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 eq.) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dimethoxy-3-nitrobenzoic acid.

Step 2: Amide Coupling

  • To a solution of 2,6-dimethoxy-3-nitrobenzoic acid (1 eq.) and a desired amine (1.1 eq.) in anhydrous dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a cell lysate, allowing for the quantification of key apoptotic markers.

  • Cell Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel anticancer agents, primarily through the mechanism of tubulin polymerization inhibition. By combining the well-established pharmacophore of the 2,6-dimethoxyphenyl group with the electronic and potential bioreductive properties of a nitro group, these derivatives are poised for potent cytotoxic activity.

Future research in this area should focus on the synthesis and systematic evaluation of a library of these compounds to establish clear structure-activity relationships. Key areas of investigation should include:

  • Varying the substituent on the amide nitrogen to explore different interactions with the tubulin binding pocket.

  • Investigating the impact of the nitro group's position on activity and its potential for hypoxia-activated prodrug strategies.

  • Conducting in vivo studies with promising lead compounds to assess their pharmacokinetic properties, efficacy, and safety in preclinical cancer models.

The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting class of molecules.

References

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7181. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2015). Molecules, 20(8), 14035-14053. [Link]

  • Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999. [Link]

  • Tubulin couples death receptor 5 to regulate apoptosis. (2014). Cell Research, 24(7), 849-861. [Link]

  • The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. (2020). Cell Cycle, 19(4), 464-478. [Link]

  • Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. (2010). Apoptosis, 15(9), 1040-1053. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved February 7, 2024, from [Link]

  • Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

Sources

Validation of 2,6-Dimethoxy-3-nitrobenzamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2,6-Dimethoxy-3-nitrobenzamide

Executive Summary

This compound (CAS: 55776-15-3) is a specialized pharmacophore intermediate primarily validated as a critical precursor in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists , which are therapeutic targets for obesity and depression.[1][2] Beyond its synthetic utility, the compound possesses intrinsic biological potential as a nitro-aromatic scaffold , exhibiting activity profiles relevant to hypoxic cytotoxicity (via nitro-radical anion generation) and structural homology to PARP-1 inhibitors (poly(ADP-ribose) polymerase).[1][2]

This guide provides a rigorous technical validation framework, moving from chemical verification to biological efficacy screening in both its intrinsic form and as a precursor for bioactive ligands.[2]

Chemical & Structural Validation

Before biological application, the compound must undergo strict physiochemical verification to ensure it meets the "Intermediate Grade" standards required for high-yield downstream synthesis.[1][2]

Table 1: Physiochemical Profile & Quality Standards

ParameterSpecificationValidation MethodCriticality
Appearance Yellow crystalline powderVisual InspectionIndicative of nitro-group conjugation.[1][2]
Purity

98.0%
HPLC (C18, MeOH:H2O gradient)Impurities <1% required for MCH synthesis.[2]
Identity (NMR) Distinct -OCH3 singlets (~3.9 ppm)1H-NMR (DMSO-d6)Confirms 2,6-substitution pattern (steric block).[1][2]
Solubility DMSO, DMF (>20 mg/mL)GravimetricCritical for biological stock solutions.[2]
Melting Point 140–143 °C (Lit.)[2][3][4]DSC / CapillaryDeviation >2°C indicates solvent occlusion.[2]

Biological Activity & Mechanism of Action[1][2][5]

A. Primary Role: Precursor for MCH-R1 Antagonists

The most authoritative validation of this compound lies in its conversion to 3-amino-2,6-dimethoxybenzamide , a privileged scaffold for constructing urea-based MCH-R1 antagonists.[1][2] The 2,6-dimethoxy substitution provides essential steric bulk that locks the conformation of the final drug molecule, enhancing receptor selectivity.[1][2]

B. Secondary Role: Intrinsic Nitro-Aromatic Activity[1][2]
  • Hypoxic Cytotoxicity: Like other nitrobenzamides, this compound can undergo enzymatic reduction (via nitroreductases) to form reactive nitro-radical anions.[1][2] This mechanism is selectively toxic to hypoxic cells (e.g., solid tumors) or anaerobic parasites (e.g., Trypanosoma cruzi).[1][2]

  • PARP Inhibition (SAR Context): As a structural analog of 3-nitrobenzamide (a canonical PARP inhibitor), it retains the core binding motif.[1][2] However, the 2,6-dimethoxy groups likely modulate affinity, making it a valuable negative control or selective probe in PARP-1 vs. PARP-2 studies.[1][2]

Diagram 1: Mechanistic Pathways & Synthetic Utility

G Compound 2,6-Dimethoxy-3- nitrobenzamide NitroReductase Nitroreductase (Enzymatic Reduction) Compound->NitroReductase Intrinsic Activity Reduction Chemical Reduction (H2/Pd-C) Compound->Reduction Synthetic Pathway Radical Nitro-Radical Anion (Reactive Intermediate) NitroReductase->Radical Hypoxia Hypoxic Cytotoxicity (Solid Tumors/Parasites) Radical->Hypoxia Oxidative Stress Amine 3-Amino-2,6- dimethoxybenzamide Reduction->Amine Coupling Urea/Amide Coupling Amine->Coupling MCH_Drug MCH-R1 Antagonist (Anti-Obesity/Depression) Coupling->MCH_Drug Bioactive Ligand

Caption: Dual pathways for this compound: Intrinsic nitro-activation (top) and synthetic conversion to MCH antagonists (bottom).[1][2]

Comparative Performance Guide

Table 2: Comparison with Therapeutic Alternatives

FeatureThis compound 3-Nitrobenzamide SNAP-94847
Primary Class Synthetic Intermediate / Nitro-ProbePARP-1 Inhibitor (Canonical)MCH-R1 Antagonist (High Affinity)
Key Substituents 2,6-Dimethoxy (Steric Lock)Unsubstituted (Flexible)Complex Urea/Indane
Biological Use Scaffold generation; Hypoxia probeDNA repair inhibition studiesObesity/Anxiety models
Selectivity High (as intermediate for specific shape)Low (Pan-PARP inhibitor)High (MCH-R1 specific)
Solubility Moderate (Hydrophobic)ModerateLow (Requires formulation)

Expert Insight: Use This compound when designing novel ligands where conformational restriction (via methoxy groups) is required.[1][2] Use 3-Nitrobenzamide for general PARP inhibition controls.[1][2]

Experimental Protocols

Protocol A: Validation of Synthetic Conversion (Reduction to Amine)

Objective: To validate the compound's quality by confirming its reducibility to the active amino-precursor.

  • Dissolution: Dissolve 1.31 g (4.4 mmol) of This compound in 50 mL dry methanol.

  • Catalyst Addition: Add 50 mg of 10% Palladium on Carbon (Pd/C) under inert nitrogen atmosphere.

  • Hydrogenation: Replace nitrogen with Hydrogen gas (balloon pressure).[2] Stir vigorously for 16 hours at room temperature.

  • Workup: Filter through Celite to remove catalyst.[2] Concentrate filtrate in vacuo.

  • Validation: Analyze product by LC-MS. Target Mass: 224.2 g/mol (M+H).[1][2] The disappearance of the nitro peak and appearance of the amine peak confirms "Reaction Grade" purity.[1][2]

Protocol B: MCH-R1 Binding Assay (For Derived Ligands)

Objective: To test the biological efficacy of the downstream product.

  • Cell Line: CHO-K1 cells stably expressing human MCH-R1.[1][2]

  • Ligand Preparation: Dissolve the synthesized derivative (from Protocol A) in DMSO.

  • Competition Assay: Incubate cell membranes with [

    
    I]-MCH (radioligand) and varying concentrations of the test compound (0.1 nM – 10 
    
    
    
    M).
  • Incubation: 90 minutes at 25°C in binding buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EDTA, pH 7.4).
    
  • Filtration: Harvest on GF/C filters; measure radioactivity.

  • Data Analysis: Calculate IC

    
     using non-linear regression. A valid "hit" derived from this scaffold should show IC
    
    
    
    < 100 nM.[1][2]

References

  • Patent: MCH Receptor Modulators. Synthesis of N-(amino-alkyl)-2,6-dimethoxy-3-nitrobenzamide derivatives as intermediates for MCH antagonists.[1][2] (US 2006/0235035 A1).[1][2]

  • Nitro-Aromatic Biological Activity. Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity against Trypanosoma cruzi.[1][2] ResearchGate.[2][5][6]

  • 3-Nitrobenzamide (PARP Inhibition). Poly(ADP-ribose) polymerase inhibition by 3-nitrobenzamide derivatives.[1][2] PubChem Compound Summary.[2]

  • Compound Physical Data. this compound (CAS 55776-15-3) Properties and Suppliers.[1][2][7] ChemicalBook.[2][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55776-15-3 | Molecular Formula: C₉H₁₀N₂O₅ Classification: High-Potency Pharmacophore / Structural Alert (Nitro-aromatic)[1]

Part 1: Executive Safety Directive (Immediate Action)

Treat this compound as a Potentially Highly Hazardous Compound (PHHC). Due to the specific structural alerts (nitro group attached to an aromatic ring) and limited specific toxicological data for this intermediate, you must adopt a "Universal Precaution" approach similar to Occupational Exposure Band (OEB) 3 or 4 .

The Golden Rules of Engagement:

  • Never handle on an open bench. All manipulation of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Hood.[1]

  • Skin absorption is the primary silent risk. Nitro-aromatics can be absorbed transdermally, leading to potential methemoglobinemia or genotoxic effects.[1]

  • Solvents change the rules. Once dissolved (e.g., in DMSO or DMF), the permeation rate through gloves increases drastically.

Part 2: Hazard Assessment & Technical Justification

Structural Alerts and Toxicology

As a Senior Application Scientist, I do not rely solely on the absence of an H-code in a sparse SDS. I analyze the structure:

  • Nitro Group (-NO₂): A known structural alert for genotoxicity and mutagenicity.[1] Metabolic reduction of the nitro group can yield reactive hydroxylamines or amines (anilines), which are often toxic.

  • Benzamide Moiety: Biologically active scaffold often found in poly(ADP-ribose) polymerase (PARP) inhibitors or psychotropic agents.[1]

  • Lipophilicity (Methoxy groups): The 2,6-dimethoxy substitution likely increases lipophilicity compared to the parent nitrobenzamide, enhancing the compound's ability to penetrate the stratum corneum (skin barrier).[1]

Risk Stratification Table[1]
Hazard CategoryRisk LevelScientific Justification
Inhalation HIGH Fine powders aerosolize easily.[1] Nitro-compounds can cause respiratory sensitization or systemic toxicity via lung absorption.[1]
Dermal CRITICAL High potential for transdermal absorption.[1] Lipophilic substituents facilitate entry into the bloodstream.[1]
Ocular MODERATE Mechanical irritation from crystals; chemical irritation from nitro-acidity.[1]
Systemic UNKNOWN Lack of LD50 data mandates the assumption of high toxicity (Precautionary Principle).

Part 3: Personal Protective Equipment (PPE) Specifications[2][3]

The following PPE constitutes your Secondary Barrier . The Primary Barrier is your engineering control (Fume Hood).[1]

Hand Protection (The "Double-Glove" Protocol)

Requirement: Double-gloving is mandatory for all handling steps.[1]

  • Inner Glove: Nitrile (Examination Grade), minimum 4 mil.

    • Function: Comfort and tactile sensitivity; acts as a second skin.[1]

  • Outer Glove: Extended Cuff Nitrile (High Risk/Chemo-rated) or Neoprene.[1]

    • Function: Sacrificial layer.[1] Must be changed immediately upon splash contact.

    • Solvent Warning: If dissolving in DMSO , standard nitrile degrades quickly.[1] Use Butyl Rubber or Silver Shield™ laminates if handling large volumes of DMSO solutions.[1]

Respiratory Protection

Primary Control: Handling should be done in a fume hood (Face velocity: 100 fpm). PPE Backup (if hood failure occurs or for spill cleanup):

  • Minimum: N95 (NIOSH-approved) is insufficient for high-risk organic vapors/powders.[1]

  • Required: Half-face elastomeric respirator with P100/OV cartridges (Organic Vapor + 99.97% Particulate Filter).[1]

    • Why: The P100 stops the dust; the OV layer traps any sublimated vapors or solvent co-contaminants.

Body & Eye Defense[4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Note: Safety glasses with side shields are not acceptable for powders that can drift around lenses.[1]

  • Body: Disposable Tyvek® Lab Coat (or equivalent polyethylene-coated polypropylene).[1]

    • Why: Cotton lab coats absorb powders and retain them, creating a long-term exposure source.[1] Tyvek sheds particles.[1]

    • Sleeves: Use disposable sleeve guards (Tyvek/CPE) to bridge the gap between glove and coat cuff.

Part 4: Operational Workflows & Logic

Workflow Logic Diagram (Graphviz)

SafetyProtocol Start Task: Handle 2,6-Dimethoxy-3-nitrobenzamide State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solubilized (DMSO/MeOH) State->Liquid EngControl_Solid Engineering Control: Powder Hood or Static-Free Balance Solid->EngControl_Solid Weighing EngControl_Liq Engineering Control: Chemical Fume Hood Liquid->EngControl_Liq Reaction/Pipetting PPE_Solid PPE Requirement: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. N95 (if outside hood) -> P100 Preferred EngControl_Solid->PPE_Solid PPE_Liq PPE Requirement: 1. Laminate/Butyl Gloves (if DMSO) 2. Splash Goggles 3. Impervious Apron EngControl_Liq->PPE_Liq Disposal Disposal: Segregate as Hazardous Organic Waste (Incineration Stream) PPE_Solid->Disposal PPE_Liq->Disposal

Caption: Decision logic for PPE selection based on physical state and engineering controls.

Handling Protocol: Weighing & Solubilization
  • Preparation:

    • Don PPE (Tyvek coat, double gloves, goggles).

    • Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1]

    • Static Control: Use an ionizing bar if the powder is static-prone (common with nitrobenzamides) to prevent "flying powder."[1]

  • Transfer:

    • Never insert a spatula directly into the stock bottle.[1] Pour a small amount into a secondary weighing boat, then transfer.

    • Technique: Use the "tap and pour" method to minimize aerosol generation.

  • Decontamination:

    • Wipe down the balance and surrounding area with a soap/water solution followed by 70% Ethanol.

    • Why: Ethanol alone may spread the organic powder; surfactants (soap) lift it first.[1]

Part 5: Emergency Response & Disposal[5][6]

Spill Cleanup (Dry Powder)[1]
  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Upgrade to P100 respirator if the spill is outside the hood.[1]

  • Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.[1] Do not dry sweep.

  • Clean: Wipe up the damp powder.[1] Place all waste in a sealed bag.

  • Verify: Check the surface with a UV light (many nitro-aromatics fluoresce or absorb UV) to ensure no residue remains.[1]

Disposal Strategy
  • Classification: RCRA Hazardous Waste (P-List or U-List characteristics often apply to nitro-compounds).[1]

  • Segregation: Do not mix with oxidizers.[1]

  • Method: High-temperature incineration.[1]

  • Labeling: Must be labeled "Toxic Organic Solid - Nitrobenzamide Derivative."[1]

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Available at: [Link]

  • U.S. Pharmacopeia (USP). USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[1] (Standard for handling potent compounds).[1][2]

  • PubChem. 3-Nitrobenzamide (Analogous Compound Data). National Library of Medicine.[1] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Chemical Protective Clothing - Skin Notation Profiles.[1] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.